3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a pyrrolidine ring substituted with dimethyl groups and a difluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethyl-1,5-diaminopentane.
Introduction of the Difluoropropanamine Moiety: The difluoropropanamine group can be introduced via a nucleophilic substitution reaction using a suitable difluoropropyl halide and the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The difluoropropanamine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolidin-2-ones share structural similarities.
Difluoropropanamine Derivatives: Other compounds with difluoropropanamine groups can be compared for their chemical and biological properties.
Uniqueness
3-(2,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is unique due to the combination of the pyrrolidine ring with dimethyl substitutions and the difluoropropanamine moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C9H18F2N2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-7-3-8(2)13(4-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
WPBJBMGDJUNYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)CC(CN)(F)F)C |
Origin of Product |
United States |
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